REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([CH3:11])[CH:3]=1.C([Li])CCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1.CCCCCC>[CH3:8][C:7]1[CH:6]=[C:5]([O:9][CH3:10])[C:4]([CH3:11])=[CH:3][C:2]=1[B:17]([OH:22])[OH:18]
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Name
|
|
Quantity
|
172 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1C)OC)C
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Name
|
|
Quantity
|
352 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCCCCC
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Name
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|
Quantity
|
203.2 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-62.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −60 to −65° C. for an additional 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
CUSTOM
|
Details
|
The reaction was then quenched with saturated NH4Cl aqueous solution (750 mL) at −60 to −65° C.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc/THF (1:1, 400 mL)
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Type
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WASH
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Details
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The combined organic extracts were then washed with H2O (400 mL), and saturated NaCl solution (400 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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STIRRING
|
Details
|
the resulting suspension was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40-45° C. for overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)OC)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |